An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Vinylpyridine
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinylpyridine, a heterocyclic aromatic compound, serves as a versatile building block in organic synthesis and polymer chemistry. Its unique structure, featuring both a pyridine (B92270) ring and a vinyl group, imparts a distinct combination of reactivity and functionality. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Vinylpyridine, tailored for professionals in research, scientific exploration, and drug development. The information presented herein is curated to facilitate a deeper understanding of its behavior and potential applications, with a focus on quantitative data, experimental methodologies, and relevant biological context.
Physical Properties of 3-Vinylpyridine
The physical characteristics of 3-Vinylpyridine are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₇H₇N | [1][2][3][4] |
| Molecular Weight | 105.14 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [5][6] |
| Odor | Pungent | [6] |
| Boiling Point | 82 °C at 32 mmHg162.8 °C at 760 mmHg | [4][5][7] |
| Melting Point | 126 °C (Note: This value appears anomalous and may refer to a derivative or polymer) | [5][8] |
| Density | 0.98 g/cm³ | [5][9] |
| Solubility | Practically insoluble in water; Soluble in chloroform (B151607) and methanol | [5][8] |
| pKa | 4.86 ± 0.10 (Predicted) | [5][6] |
| Refractive Index | 1.55 | [4][7][10] |
| Flash Point | 50.9 ± 10.9 °C | [5] |
| Vapor Pressure | 2.79 mmHg at 25 °C | [5][11] |
Chemical Properties and Reactivity
The chemical behavior of 3-Vinylpyridine is largely dictated by the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group. This duality allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis.
Polymerization
3-Vinylpyridine readily undergoes polymerization via various mechanisms due to the presence of the vinyl group. This property is extensively utilized in the synthesis of functional polymers with applications in materials science and biomedical fields.[1][12]
-
Free Radical Polymerization: This is a common method for polymerizing vinylpyridines. The reaction can be initiated by thermal initiators or redox systems.[11]
-
Anionic Polymerization: Living anionic polymerization of vinylpyridines allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[4][13]
-
Nitroxide-Mediated Radical Polymerization (NMRP): This controlled radical polymerization technique can be employed to synthesize poly(3-vinylpyridine) with controlled chain lengths and low polydispersities.[5]
Wittig Reaction
The synthesis of 3-Vinylpyridine can be achieved through the Wittig reaction, a widely used method for forming carbon-carbon double bonds.[14] This reaction typically involves the reaction of 3-pyridinecarboxaldehyde (B140518) with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base.[2][7][8][9]
Other Reactions
As a versatile chemical intermediate, 3-Vinylpyridine can participate in a variety of other organic reactions, including:
-
Diels-Alder Reactions: The vinyl group can act as a dienophile.
-
Pyridylethylation: The vinyl group can be used to introduce a pyridylethyl group onto other molecules.
-
Oxidation and Reduction: The vinyl group and the pyridine ring can be selectively oxidized or reduced under appropriate conditions.
Experimental Protocols
Detailed, step-by-step experimental protocols are essential for reproducible research. While specific, optimized protocols for 3-Vinylpyridine are often proprietary or published within specific research articles, this section outlines general methodologies for its synthesis, purification, and analysis based on established chemical principles.
Synthesis via Wittig Reaction: A General Procedure
-
Preparation of the Ylide: A suspension of methyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) is treated with a strong base (e.g., n-butyllithium or sodium amide) at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide.
-
Reaction with Aldehyde: A solution of 3-pyridinecarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature. The reaction mixture is typically stirred for several hours to ensure complete conversion.
-
Work-up and Isolation: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, 3-Vinylpyridine is best purified by distillation under reduced pressure to prevent polymerization and decomposition.[6][10][13][15][16][17][18]
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distillation flask with a stir bar, a Claisen adapter, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). All glassware should be free of cracks and properly greased at the joints.
-
Procedure: The crude 3-Vinylpyridine is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated gently with stirring. The fraction that distills at the expected boiling point for the given pressure is collected. It is crucial to monitor the temperature and pressure throughout the distillation to ensure proper separation. An inhibitor (e.g., hydroquinone (B1673460) or tert-butylcatechol) may be added to prevent polymerization during distillation.
Analytical Methods
A suite of analytical techniques is employed to confirm the identity and purity of 3-Vinylpyridine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of 3-Vinylpyridine and identifying any impurities. The retention time in the gas chromatogram provides a measure of its volatility, while the mass spectrum offers a unique fragmentation pattern for structural confirmation.[19][20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 3-Vinylpyridine. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure.[11][17][23][24][25]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Vinylpyridine will exhibit characteristic absorption bands for the C=C stretching of the vinyl group and the C=N and C=C stretching vibrations of the pyridine ring.[26][27][28][29]
Role in Drug Development and Biological Activity
The pyridine nucleus is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions.[1][5][6][30][31] While research specifically detailing the role of 3-Vinylpyridine in modulating signaling pathways is limited, the broader class of pyridine derivatives has shown significant potential in drug discovery, particularly in oncology.
Studies have demonstrated that various pyridine derivatives exhibit antiproliferative activity against a range of cancer cell lines.[10][12][19][30][31][32] The mechanism of action for these compounds can be diverse, often involving the inhibition of key enzymes in cellular signaling pathways.
For instance, some pyridine derivatives have been identified as kinase inhibitors .[33][34][35] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive cell proliferation and survival. The general mechanism involves the pyridine derivative binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
The vinyl group of 3-Vinylpyridine offers a reactive handle for the synthesis of a diverse library of derivatives. By modifying the vinyl group or substituting other positions on the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to enhance their potency and selectivity as potential drug candidates. Further research into the biological activities of 3-Vinylpyridine and its derivatives is warranted to explore their full therapeutic potential.
References
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